[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid
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Overview
Description
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid is a chemical compound known for its unique structure and properties. It contains a benzodioxole ring, a hydroxymethyl group, and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid typically involves the reaction of a benzodioxole derivative with a phosphonic acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the phosphonic acid group.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution reactions on the benzodioxole ring can introduce various functional groups .
Scientific Research Applications
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and phosphonic acid group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
[(2H-1,3-Benzodioxol-4-yl)methyl]phosphonic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid ethyl ester: Contains an ester group instead of the phosphonic acid group, which can influence its solubility and stability.
Uniqueness
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid is unique due to the presence of both the benzodioxole ring and the phosphonic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9O6P |
---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonic acid |
InChI |
InChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12) |
InChI Key |
ANLBPYLTQFKKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O |
Origin of Product |
United States |
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